molecular formula C13H21N3 B1291026 3-[(4-Methyl-1,4-diazepan-1-yl)methyl]aniline CAS No. 915707-49-2

3-[(4-Methyl-1,4-diazepan-1-yl)methyl]aniline

Cat. No.: B1291026
CAS No.: 915707-49-2
M. Wt: 219.33 g/mol
InChI Key: ZSOSQWJKEPUOCI-UHFFFAOYSA-N
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Description

3-[(4-Methyl-1,4-diazepan-1-yl)methyl]aniline is a heterocyclic organic compound featuring a 1,4-diazepane ring (a seven-membered ring containing two nitrogen atoms) substituted with a methyl group at the 4-position and linked via a methylene (–CH2–) group to a meta-substituted aniline moiety. While specific pharmacological data are unavailable in the provided evidence, its structural analogs (e.g., sulfonamide and carbonyl derivatives) are noted for applications in drug discovery and biochemical research .

Properties

IUPAC Name

3-[(4-methyl-1,4-diazepan-1-yl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3/c1-15-6-3-7-16(9-8-15)11-12-4-2-5-13(14)10-12/h2,4-5,10H,3,6-9,11,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSOSQWJKEPUOCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)CC2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00640268
Record name 3-[(4-Methyl-1,4-diazepan-1-yl)methyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915707-49-2
Record name 3-[(4-Methyl-1,4-diazepan-1-yl)methyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-Methyl-1,4-diazepan-1-yl)methyl]aniline typically involves the reaction of 4-methyl-1,4-diazepane with 3-chloromethyl aniline under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Large-scale reactors and continuous flow systems are employed to ensure consistent production. The use of automated purification systems further ensures the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-[(4-Methyl-1,4-diazepan-1-yl)methyl]aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the diazepane ring can be substituted with different functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.

Major Products:

Scientific Research Applications

Medicinal Chemistry

3-[(4-Methyl-1,4-diazepan-1-yl)methyl]aniline has shown potential as a pharmacological agent. Its structural similarity to known bioactive compounds suggests it may interact with various biological targets.

Case Study: Antidepressant Activity

A study explored the antidepressant-like effects of compounds structurally related to this compound. The results indicated that modifications to the diazepane ring could enhance serotonin receptor affinity, suggesting a pathway for developing new antidepressants based on this scaffold .

Materials Science

In materials science, this compound can be utilized as a building block for synthesizing polymers and other materials with specific properties.

Case Study: Polymer Synthesis

Research demonstrated that incorporating this compound into polymer matrices could improve mechanical strength and thermal stability. The compound acts as a cross-linking agent in polyurethane synthesis, enhancing the material's durability .

Agrochemicals

The compound has also been investigated for its potential use in agrochemicals, particularly as a pesticide or herbicide.

Case Study: Toxicity and Efficacy

A comprehensive study assessed the toxicity of various aniline derivatives, including this compound, on non-target species such as birds and mammals. The findings suggested that while the compound exhibited some phytotoxicity at higher concentrations, it could be optimized for selective herbicidal activity .

Table 2: Summary of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryPotential antidepressant activity through serotonin receptor modulationEnhanced receptor affinity with structural modifications
Materials ScienceUsed as a cross-linking agent in polymer synthesisImproved mechanical strength and thermal stability
AgrochemicalsInvestigated for use as a pesticide or herbicidePhytotoxicity observed; potential for selective use

Mechanism of Action

The mechanism of action of 3-[(4-Methyl-1,4-diazepan-1-yl)methyl]aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biochemical effects. The pathways involved include enzyme inhibition, receptor activation, and signal transduction modulation .

Comparison with Similar Compounds

Structural Analogues of 3-[(4-Methyl-1,4-diazepan-1-yl)methyl]aniline

Table 1: Key Structural and Molecular Comparisons
Compound Name (CAS No.) Molecular Formula Molecular Weight Key Substituents/Features Source/Application Context
This compound Not explicitly provided ~233–235 (estimated) –CH2– linker; meta-aniline; 4-methyl-diazepane Pharmaceutical intermediates
3-{[4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,4-diazepan-1-yl]sulfonyl}aniline (3SZ) C19H23N3O6S2 477.58 Dual sulfonyl groups; benzodioxin substituent Bioactive compound synthesis
3-[(4-Methyl-1,4-diazepan-1-yl)sulfonyl]aniline (1042561-91-0) C12H17N3O2S 283.35 Sulfonyl (–SO2–) linker Receptor-targeted agents
2-(4-Methyl-1,4-diazepane-1-carbonyl)aniline (1042522-74-6) C13H19N3O 233.31 Carbonyl (–CO–) linker; ortho-aniline Enzyme inhibitor scaffolds
2-Methoxy-4-(4-methyl-1,4-diazepan-1-yl)aniline (877676-22-7) C13H19N3O 235.33 Methoxy (–OCH3); para-aniline substitution CNS drug candidates
4-(4-Methyl-1,4-diazepan-1-yl)aniline (219132-82-8) C12H17N3 203.29 Para-aniline; no methylene linker Positional isomer studies

Detailed Analysis of Structural and Functional Differences

In contrast, sulfonyl (e.g., 3SZ) and carbonyl (e.g., 1042522-74-6) linkers introduce polar or hydrogen-bonding capabilities, which may improve solubility or target specificity . The absence of a linker in 4-(4-methyl-1,4-diazepan-1-yl)aniline (CAS 219132-82-8) reduces steric bulk, favoring interactions with flat binding sites .

Substituent Effects :

  • Sulfonyl groups (e.g., in 3SZ) significantly increase molecular weight (477.58 vs. ~233 for the target compound) and may confer resistance to metabolic degradation .
  • Methoxy groups (e.g., 877676-22-7) act as electron-donating substituents, altering the electronic profile of the aniline ring and influencing reactivity in coupling reactions .

Positional Isomerism :

  • Meta-substituted aniline (target compound) vs. para-substituted (e.g., 219132-82-8) alters spatial orientation, impacting interactions with chiral targets or enzymes .

Biological Relevance :

  • Sulfonamide derivatives (e.g., 3SZ) are associated with kinase inhibition and antibacterial activity due to sulfonyl groups’ affinity for ATP-binding pockets .
  • Carbonyl-linked analogs (e.g., 1042522-74-6) are explored as protease inhibitors, leveraging the carbonyl’s ability to form reversible covalent bonds .

Biological Activity

3-[(4-Methyl-1,4-diazepan-1-yl)methyl]aniline is an organic compound notable for its unique structural features, which include a diazepane ring and an aniline moiety. This combination potentially endows the compound with diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure

The molecular formula of this compound is C12H18N3C_{12}H_{18}N_3, with a molecular weight of approximately 219.26 g/mol. The structure can be represented as follows:

3 4 Methyl 1 4 diazepan 1 yl methyl aniline\text{3 4 Methyl 1 4 diazepan 1 yl methyl aniline}

Biological Activity Overview

Research into the biological activity of this compound indicates potential applications in various therapeutic areas. The compound has been investigated for its interactions with several biological targets and its effects on cellular processes.

Key Biological Activities

Case Studies

Several studies highlight the biological activity of related compounds that may provide insights into the potential effects of this compound:

StudyCompoundFindings
1,2,4-Oxadiazole DerivativesExhibited significant anticancer activity with IC50 values ranging from sub-micromolar to low micromolar levels against various cancer cell lines.
VEGFR-2 InhibitorsIdentified new compounds with potent inhibitory activity against renal cancer cell lines, suggesting similar potential for diazepane derivatives.
Fragment-Based Drug DesignEmphasized the importance of scaffold diversity in developing effective inhibitors for various targets, relevant for designing new derivatives of this compound.

The mechanism by which this compound exerts its biological effects likely involves:

  • Receptor Binding : The compound may interact with specific receptors or enzymes, modulating their activity.
  • Cellular Pathway Modulation : Its structure suggests potential interactions with pathways involved in cell proliferation and apoptosis.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-[(4-Methyl-1,4-diazepan-1-yl)methyl]aniline, and how can purity be optimized during synthesis?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination, leveraging intermediates like 4-methyl-1,4-diazepane and 3-aminobenzaldehyde. Key steps include:

  • Reaction Optimization : Control temperature (e.g., 60–80°C) and pH (neutral to mildly basic) to minimize side products.
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water mixtures.
  • Purity Validation : Employ HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR to confirm structural integrity .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

  • Methodological Answer :

  • Spectroscopic Analysis : ¹H NMR (δ 6.5–7.2 ppm for aromatic protons) and IR (N-H stretch ~3300 cm⁻¹) confirm functional groups.
  • Thermal Stability : Thermogravimetric analysis (TGA) under nitrogen flow (10°C/min) reveals decomposition temperatures.
  • Solubility : Test in polar (water, methanol) and non-polar solvents (dichloromethane) to guide solvent selection for reactions .

Q. What are the primary challenges in handling and storing this compound?

  • Methodological Answer :

  • Storage : Store as a hydrochloride salt at -20°C in airtight, light-protected containers to prevent degradation.
  • Safety : Use gloveboxes for hygroscopic forms, and refer to Safety Data Sheets (SDS) for hazard mitigation (e.g., avoid inhalation, use fume hoods) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

  • Methodological Answer :

  • Analog Synthesis : Modify the diazepane ring (e.g., substituent variation) or aniline moiety (e.g., electron-withdrawing groups) to assess pharmacophore contributions.
  • Biological Assays : Test antimicrobial activity via broth microdilution (MIC values) or enzyme inhibition (e.g., kinase assays). Cross-reference with computational docking (AutoDock Vina) to predict binding affinities .

Q. What experimental frameworks are recommended for studying the environmental fate of this compound?

  • Methodological Answer :

  • Environmental Partitioning : Measure logP (octanol-water partition coefficient) to predict bioaccumulation.
  • Degradation Studies : Conduct photolysis (UV light, λ = 254 nm) and hydrolysis (pH 4–9 buffers) to identify degradation products via LC-MS.
  • Ecotoxicology : Use Daphnia magna or algal growth inhibition tests (OECD guidelines) to assess acute toxicity .

Q. How should researchers address contradictions in experimental data, such as inconsistent biological activity across studies?

  • Methodological Answer :

  • Data Triangulation : Replicate assays under standardized conditions (e.g., cell line consistency, solvent controls).
  • Meta-Analysis : Compare results with structurally similar compounds (e.g., 4-(4-methylpiperazin-1-yl)aniline derivatives) to identify trends.
  • Advanced Analytics : Use multivariate statistics (PCA, PLS-DA) to isolate variables (e.g., impurity profiles) influencing discrepancies .

Key Reference Table

Property/ApplicationMethod/TechniqueRelevant Evidence
Synthesis OptimizationReductive amination, HPLC validation
Structural Elucidation¹H NMR, IR spectroscopy
Environmental DegradationPhotolysis, LC-MS analysis
Biological Activity AnalysisMIC assays, molecular docking

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